molecular formula C8H10O3 B13426533 6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one

6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one

Cat. No.: B13426533
M. Wt: 154.16 g/mol
InChI Key: RHYANLABIXGGJA-UHFFFAOYSA-N
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Description

Structural Identity and Classification within 2H-Pyran-2-one Chemistry

6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one belongs to the class of six-membered oxygen-containing heterocyclic compounds known as pyrans. wikipedia.org Specifically, it is a derivative of 2H-pyran-2-one, also referred to as a δ-lactone or an unsaturated cyclic ester. researchgate.net The core structure consists of a six-membered ring containing one oxygen atom, an oxo (or carbonyl) group at the C2 position, and two double bonds. wikipedia.orgresearchgate.net The "2H" designation indicates that the saturated carbon atom is at position 2 of the pyran ring. wikipedia.orgresearchgate.net

The presence of a hydroxyl group at the C4 position classifies this molecule as a 4-hydroxy-2-pyrone. This particular subclass is of great interest because these molecules are polyketide structures, which are widespread in nature. mdpi.com Compounds in this class can exist in two tautomeric forms: the 4-hydroxy-2-pyrone and the 2-hydroxy-4-pyrone. mdpi.com However, due to effective conjugation, the 4-hydroxy-2-pyrone tautomer is generally the major and more stable form. mdpi.com The structural details of the target compound are provided in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 31246-34-1
Molecular Formula C₈H₁₀O₃
Classification Substituted 4-Hydroxy-2H-pyran-2-one

Table 1: Structural and identifying information for this compound.

Importance of the 4-Hydroxy-2H-pyran-2-one Core in Medicinal and Synthetic Chemistry

The 4-hydroxy-2H-pyran-2-one scaffold is a privileged structure in chemistry due to its prevalence in biologically active molecules and its utility as a synthetic intermediate. mdpi.com This core is an essential pharmacophore—the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target—found in many natural and synthetic compounds. mdpi.comnih.gov Derivatives of 4-hydroxy-2H-pyran-2-one have been shown to exhibit a wide spectrum of biological activities. mdpi.com For instance, hispidin, a naturally occurring 4-hydroxy-2-pyrone, demonstrates anti-oxidative, anti-inflammatory, cytotoxic, anti-platelet aggregation, anti-diabetic, anti-dementia, and anti-viral effects. mdpi.com The related benzofused structures, 4-hydroxycoumarins, are well-known for their anticoagulant properties. nih.gov

Biological Activity Associated with 4-Hydroxy-2H-pyran-one Derivatives
Analgesic nih.govresearchgate.net
Anticoagulant nih.gov
Antifungal mdpi.com
Antihypoxic researchgate.net
Anti-inflammatory mdpi.comnih.gov
Antimicrobial mdpi.com
Anti-tumor mdpi.com
Antiviral mdpi.comnih.gov
Cytotoxic mdpi.com
Muscle Relaxant researchgate.net
Sedative researchgate.net
Spasmolytic researchgate.net

Table 2: A summary of the diverse biological activities reported for compounds containing the 4-hydroxy-2H-pyran-2-one core.

In synthetic chemistry, the 4-hydroxy-2H-pyran-2-one ring is a valuable building block for constructing a wide array of other molecular architectures. researchgate.net Its functional groups and electronic nature allow it to participate in various chemical transformations. The molecule contains several electrophilic centers, making it susceptible to attack by nucleophiles. researchgate.netresearchgate.net Furthermore, it can act as a Michael acceptor, a crucial reactivity mode for forming new carbon-carbon bonds. researchgate.netresearchgate.net Chemists have exploited this reactivity to transform the pyranone ring into other important heterocyclic systems, including pyridines, pyrimidines, quinolines, and isoquinolines, which are themselves significant in medicinal chemistry. researchgate.net

Overview of Research Trajectories for Substituted 2H-Pyran-2-ones

Current research on substituted 2H-pyran-2-ones is dynamic and multifaceted, branching into several key areas. A major focus is the development of novel and efficient synthetic methodologies for their preparation. mdpi.com This includes the creation of greener synthesis protocols, such as microwave-assisted transformations and reactions conducted in environmentally benign solvents like water. eurekaselect.comresearchgate.net Multicomponent reactions, which allow for the construction of complex molecules in a single step, are also being explored for the synthesis of highly functionalized pyranones. mdpi.com

Another significant research trajectory involves using substituted 2H-pyran-2-ones as versatile precursors for more complex molecules. researchgate.netumich.edu Their role as dienes in Diels-Alder cycloadditions is particularly well-documented, providing a powerful tool for constructing polycyclic and aromatic systems that would be difficult to access through other means. researchgate.netresearchgate.netmdpi.com These reactions enable the synthesis of diverse structures like bi- and terphenyls, indoles, and isoindoles. researchgate.net

Furthermore, there is a strong and continuing interest in the biological and photophysical properties of new 2H-pyran-2-one derivatives. mdpi.comresearchgate.net The synthesis of libraries of these compounds is a common strategy in drug discovery programs aimed at identifying new therapeutic agents. nih.gov To accelerate this process, computational methods such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are increasingly employed. mdpi.comamrita.edu These computational approaches help predict the reactivity, stability, and potential biological interactions of newly designed pyranone analogues, guiding synthetic efforts toward molecules with the most promising characteristics. mdpi.comamrita.edu

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

6-ethyl-4-hydroxy-5-methylpyran-2-one

InChI

InChI=1S/C8H10O3/c1-3-7-5(2)6(9)4-8(10)11-7/h4,9H,3H2,1-2H3

InChI Key

RHYANLABIXGGJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=O)O1)O)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2h Pyran 2 One Frameworks

General Methodologies for 2H-Pyrone Core Construction

The construction of the fundamental 2H-pyran-2-one ring system can be achieved through a variety of powerful synthetic disconnections, broadly categorized into metal-catalyzed approaches, organocatalytic methods, and cycloaddition/multicomponent reaction protocols.

Metal-Catalyzed Approaches

Transition metal catalysis offers a highly efficient and versatile platform for the synthesis of 2H-pyran-2-ones, enabling the formation of the heterocyclic core through various bond-forming events. nih.govresearchgate.netmdpi.com

Palladium: Palladium catalysts are widely employed in the synthesis of 2-pyrones. A common strategy involves the coupling of haloacrylic acids with terminal alkynes followed by lactonization. nih.govmdpi.com For instance, Negishi and co-workers developed a two-step synthesis of 6-alkyl-2-pyrones involving a Pd-catalyzed alkynylzinc-haloacrylic acid coupling followed by a ZnBr₂-catalyzed lactonization. nih.govmdpi.com Another powerful palladium-catalyzed method is the carbonylative annulation of alkynes and other coupling partners.

Gold: Gold catalysts, known for their strong alkynophilicity, have emerged as powerful tools for the synthesis of 2-pyrones. nih.govresearchgate.net Gold(I) and gold(III) complexes can catalyze the cycloisomerization of acetylenic acids or esters to afford the 2-pyrone core. nih.govresearchgate.netdigitellinc.com For example, gold(I)-catalyzed intramolecular hydroalkoxylation of γ,δ-alkynoic acids provides a direct route to 2-pyranones.

Rhodium: Rhodium catalysts are effective for the oxidative annulation of acrylic acids with alkynes to furnish 2-pyrones. nih.govresearchgate.net This approach typically involves C-H activation of the acrylic acid and subsequent coupling with the alkyne.

Ruthenium: Ruthenium-catalyzed reactions, such as the [2+2+2] cycloaddition of diynes with carbon dioxide, provide an atom-economical route to 2-pyrones. nih.gov Ruthenium complexes can also catalyze the oxidative annulation of acrylic acids and alkynes, similar to rhodium catalysis. nih.govresearchgate.netgoettingen-research-online.de

Nickel: Nickel catalysts have been utilized in the [2+2+2] cycloaddition of diynes and CO₂ to construct the 2-pyrone ring. mdpi.comresearchgate.net This methodology is particularly useful for the synthesis of highly substituted pyrones. ajol.inforesearchgate.net

Table 1: Overview of Metal-Catalyzed Approaches to 2H-Pyran-2-ones
Metal CatalystKey Reaction TypeStarting MaterialsReference
PalladiumCoupling/LactonizationHaloacrylic acids, Alkynes nih.govmdpi.com
GoldCycloisomerizationAcetylenic acids/esters nih.govresearchgate.netdigitellinc.com
RhodiumOxidative AnnulationAcrylic acids, Alkynes nih.govresearchgate.net
Ruthenium[2+2+2] CycloadditionDiynes, CO₂ nih.gov
Nickel[2+2+2] CycloadditionDiynes, CO₂ mdpi.comresearchgate.net

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of a wide range of heterocyclic compounds, including 2H-pyran-2-ones. nih.govresearchgate.netnih.gov NHCs can activate substrates in various ways, leading to different annulation strategies for pyrone ring formation. bohrium.comresearchgate.netorganic-chemistry.orguva.es A common approach involves the [3+3] annulation of enolizable ketones with alkynyl esters. nih.govacs.org In this strategy, the NHC activates the alkynyl ester to form a reactive acylazolium intermediate, which then undergoes a cascade reaction with the enolate of the ketone to construct the pyranone ring. nih.govresearchgate.netacs.org Another strategy involves the [4+2] annulation of α,β-unsaturated aldehydes or ketones with suitable C2 synthons. nih.gov

Annulation and Multicomponent Reaction Protocols

Annulation reactions, which involve the formation of a new ring onto a pre-existing scaffold, are a cornerstone of heterocyclic synthesis. nih.govresearchgate.netbohrium.comacs.org Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules, including 2H-pyran-2-ones. nih.gov These strategies often provide rapid access to diverse and highly functionalized pyrone frameworks.

Directed Synthesis of 4-Hydroxy-2H-pyran-2-one Analogs with Alkyl Substitutions

The synthesis of 4-hydroxy-2H-pyran-2-ones bearing specific alkyl substitution patterns, such as the 6-ethyl-5-methyl substitution, requires regioselective synthetic methods. rsc.orgbeilstein-journals.orgmdpi.comencyclopedia.pub A general and effective strategy for the synthesis of 6-alkyl-4-hydroxy-2-pyrones involves the cyclization of β,δ-diketoesters. rsc.org These precursors can be prepared from γ,δ-acetylenic β-ketoesters via the corresponding enamino-β-ketoesters. rsc.org

For the specific synthesis of a 6-ethyl-5-methyl substituted analog, one could envision a route starting from a β-ketoester with a propyl group at the γ-position. Subsequent introduction of a methyl group at the α-position would provide the necessary precursor for cyclization. Alkylation of pre-existing 4-hydroxy-2-pyrone scaffolds is also a viable strategy. For example, 4-hydroxy-6-methyl-2-pyrone (B586867) (triacetic acid lactone) can be deprotonated and subsequently alkylated at the C5 position. beilstein-journals.org

Derivatization from Accessible Pyrone Precursors (e.g., Triacetic Acid Lactone (TAL) and Dehydroacetic Acid (DHA) as Model Systems)

Readily available and inexpensive 2-pyrone precursors such as triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) serve as excellent starting materials for the synthesis of more complex analogs. encyclopedia.pubbohrium.compleiades.online The reactivity of these molecules at various positions (C3, C5, and the 4-hydroxyl group) allows for a wide range of derivatization reactions. encyclopedia.pub

For instance, the C3 position of dehydroacetic acid can undergo condensation reactions with various electrophiles. The 4-hydroxyl group can be alkylated or acylated. To achieve a 6-ethyl-5-methyl-4-hydroxy-2H-pyran-2-one, one could explore the selective modification of a suitable precursor. For example, a C-alkylation at the C5 position of a 6-ethyl-4-hydroxy-2-pyrone derivative could be a potential route.

Table 2: Common Reactions for the Derivatization of TAL and DHA
PrecursorReaction TypeReagentsProduct TypeReference
Triacetic Acid Lactone (TAL)O-AlkylationAlkyl halides, Base4-Alkoxy-6-methyl-2H-pyran-2-ones beilstein-journals.org
Triacetic Acid Lactone (TAL)C-AlkylationStrong base, Alkyl halides5-Alkyl-4-hydroxy-6-methyl-2H-pyran-2-ones beilstein-journals.org
Dehydroacetic Acid (DHA)Knoevenagel CondensationAldehydes, Base3-(1-Hydroxyalkyl)-4-hydroxy-6-methyl-2H-pyran-2-ones
Dehydroacetic Acid (DHA)Heterocycle FormationHydrazines, HydroxylaminePyrazole (B372694) and isoxazole (B147169) fused pyranones

Divergent Synthetic Routes for Complex Pyrone-Containing Structures (e.g., Pyrone Diterpenes, Helipyrone (B1441731) Scaffolds)

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. nih.govacs.orgresearchgate.netacs.org This approach is particularly valuable for the synthesis of complex natural products containing the 2H-pyran-2-one moiety, such as pyrone diterpenes. nih.govacs.orgresearchgate.netacs.org A divergent synthesis of pyrone diterpenes has been reported that utilizes a late-stage C-H functionalization to introduce diversity. acs.org This strategy allows for the efficient synthesis of several members of this natural product family from a common advanced intermediate. The synthesis of other complex scaffolds, such as the helipyrone framework, would also benefit from a divergent approach, enabling the exploration of structure-activity relationships.

Reactivity and Derivatization Chemistry of the 4 Hydroxy 2h Pyran 2 One System

Electrophilic and Nucleophilic Sites on the Pyrone Ring

The 4-hydroxy-2-pyrone ring is a polyfunctional system possessing several electrophilic and nucleophilic centers, which dictates its reactivity. encyclopedia.pubmdpi.com In the context of 6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one, the distribution of electron density makes specific sites susceptible to either electrophilic or nucleophilic attack.

Electrophilic Sites:

C2, C4, and C6: The carbonyl carbon (C2) of the lactone is a primary electrophilic site, susceptible to attack by strong nucleophiles, which can lead to ring-opening. The C4 and C6 positions are also electrophilic due to the influence of the electron-withdrawing carbonyl group and the conjugated system. This allows for conjugate additions.

Nucleophilic Sites:

4-OH Group: The enolic hydroxyl group at C4 is acidic and can be deprotonated to form a pyronate anion. beilstein-journals.org This anion is a potent nucleophile, readily participating in O-alkylation and O-acylation reactions.

C3 and C5: The C3 and C5 positions are electron-rich due to the resonance contribution from the 4-hydroxyl group. These positions are therefore the primary sites for electrophilic substitution reactions. In this compound, the C5 position is substituted with a methyl group, making the C3 position the main site for such reactions. mdpi.com

This dual reactivity allows 4-hydroxy-2-pyrones to act as versatile precursors for a wide array of other molecules. encyclopedia.pubbeilstein-journals.org

Interactive Table: Reactive Sites of this compound
PositionNatureTypical Reactions
C2 (Carbonyl)ElectrophilicNucleophilic attack (e.g., by amines, hydrazines) leading to ring opening
C3NucleophilicElectrophilic substitution (e.g., halogenation, acylation, Vilsmeier-Haack)
C4 (Oxygen)Nucleophilic (when deprotonated)O-alkylation, O-acylation, Mitsunobu reaction, Michael addition
C6ElectrophilicConjugate addition by nucleophiles

Regioselective Functionalization of the Pyrone Nucleus

The distinct electronic nature of the different positions on the pyrone ring allows for highly regioselective functionalization. For this compound, reactions can be directed to the C3 position or the C4-hydroxyl group.

C3-Functionalization: As the most electron-rich carbon, the C3 position is the primary target for electrophiles. Common reactions include:

Vilsmeier-Haack Reaction: Treatment with phosphoryl chloride and dimethylformamide introduces a formyl group at C3.

Acylation: Friedel-Crafts type acylations or reaction with acid chlorides can introduce acyl groups. For instance, O-acylation followed by a Fries rearrangement can yield 3-acyl derivatives. mdpi.com

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) lead to the corresponding 3-halo derivatives. mdpi.com

Michael Addition: The C3 position can act as a Michael donor. For example, it reacts with α,β-unsaturated aldehydes. researchgate.net

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine introduces an aminomethyl group at the C3 position.

O-Functionalization: The acidity of the 4-hydroxyl group (pKa ≈ 5) facilitates its use as a nucleophile. beilstein-journals.org

O-Alkylation and O-Acylation: These are typically achieved under basic conditions using alkyl halides or acyl chlorides. Harsh conditions can sometimes lead to degradation of the pyrone ring. beilstein-journals.org

Mitsunobu Reaction: This provides a mild and efficient method for O-alkylation, tolerating a wide range of functional groups on the alcohol coupling partner. beilstein-journals.org

Oxa-Michael Addition: The pyronate anion can act as a nucleophile in Michael additions to electron-deficient alkenes, forming pyronyl ethers. beilstein-journals.orgnih.gov

Ring-Opening and Rearrangement Reactions

The lactone functionality in the 4-hydroxy-2-pyrone system makes it susceptible to ring-opening reactions upon treatment with various nucleophiles. researchgate.net These reactions often unveil latent 1,3,5-tricarbonyl functionalities, which can then undergo subsequent cyclizations or rearrangements to form new heterocyclic or acyclic structures. mdpi.comresearchgate.net

Reaction with Nitrogen Nucleophiles:

Amines and Ammonia (B1221849): Primary amines or ammonia can attack the C2 carbonyl, leading to ring-opening and subsequent recyclization to afford 4-hydroxy-2-pyridone derivatives. researchgate.netresearchgate.net This transformation is a common strategy for converting pyran-2-ones into the corresponding pyridones.

Hydrazines: Reaction with hydrazine (B178648) derivatives can similarly lead to ring-opening followed by condensation to yield N-amino-pyridones or pyrazole (B372694) derivatives. researchgate.net

Base-Catalyzed Rearrangements: Strong bases can induce ring-opening to form a reactive polyketide intermediate. This intermediate can then undergo intramolecular condensations to yield various aromatic compounds, such as substituted phenols or resorcinates.

Claisen Rearrangement: O-allyl ethers of 4-hydroxy-2-pyrones, formed by O-alkylation with an allyl halide, can undergo a thermal Claisen rearrangement. This reaction results in the migration of the allyl group from the oxygen at C4 to the carbon at C3, providing a route to C3-allyl-4-hydroxy-2-pyrones. mdpi.com

Construction of Fused Heterocyclic Architectures

The 4-hydroxy-2-pyrone nucleus is an excellent platform for the synthesis of fused heterocyclic systems. The inherent reactivity of the ring allows for annulation reactions where the pyrone acts as a building block.

Diels-Alder Reactions: The conjugated diene system within the 2-pyrone ring can participate in [4+2] cycloaddition reactions, although the aromatic character can reduce its reactivity. More commonly, the pyrone is used as a precursor that, upon ring-opening or functionalization, generates a more reactive diene for subsequent cycloadditions.

Condensation Reactions: The C3 position, especially when functionalized with an electrophilic group (e.g., an acetyl group introduced via acylation), can react with dinucleophiles to build fused rings. For example, reaction of a 3-acyl-4-hydroxy-2-pyrone with hydrazine can lead to the formation of pyrano[4,3-c]pyrazole derivatives.

Biginelli and Related Reactions: Multi-component reactions involving the 4-hydroxy-2-pyrone scaffold can produce complex fused systems. For instance, a modified Biginelli reaction with an aldehyde and urea (B33335) can lead to the formation of pyrano[4,3-d]pyrimidine derivatives. bohrium.combohrium.com The specific product can depend on the reaction conditions and the order of reactant addition. researchgate.netbohrium.com

Pyrone Remodeling Strategies: A modern approach involves a nucleophilic 1,2-ring opening of a C3-functionalized pyrone to generate a dienolate intermediate. This reactive intermediate can then be trapped intramolecularly by a tethered group to construct novel N-fused bicycles, such as pyrido[1,2-a]indoles and carbazoles. escholarship.org

Strategies for Structural Diversification via Side Chain Modification

In addition to modifying the pyrone nucleus, the alkyl side chains at C5 and C6 of this compound offer further opportunities for structural diversification.

Functionalization of the C6-Ethyl Group: The α-protons of the ethyl group at C6 are allylic and can be activated for reactions.

Halogenation: Radical halogenation (e.g., with NBS) can introduce a halogen at the benzylic-like position of the ethyl group, which can then be displaced by various nucleophiles.

Oxidation: Selective oxidation can convert the ethyl group into a vinyl or acetyl substituent, providing a handle for further chemistry like Michael additions or cross-coupling reactions.

Functionalization of the C5-Methyl Group: The methyl group at C5 is adjacent to a double bond and can also be functionalized, although it is generally less reactive than the C6-α-protons. Reactions like allylic bromination could potentially be employed under specific conditions.

These side-chain modifications, combined with the diverse reactivity of the pyrone core, provide a powerful toolkit for generating a large library of structurally diverse compounds from the this compound scaffold.

Compound Index

Interactive Table: List of Mentioned Compounds
Compound NamePosition/Role
This compoundSubject of the article
4-hydroxy-2-pyridoneProduct of ring transformation
N-amino-pyridonePotential product of reaction with hydrazine
PyrazolePotential product of reaction with hydrazine
PhenolPotential product of rearrangement
ResorcinolPotential product of rearrangement
Pyrano[4,3-c]pyrazoleExample of a fused heterocycle
Pyrano[4,3-d]pyrimidineProduct of modified Biginelli reaction
Pyrido[1,2-a]indoleExample of N-fused bicycle
CarbazoleExample of N-fused bicycle

Computational and Theoretical Studies of 4 Hydroxy 2h Pyran 2 One Derivatives

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into the behavior of molecules at the electronic level. For 4-hydroxy-2H-pyran-2-one derivatives, these calculations have been instrumental in elucidating their structural and electronic characteristics.

Density Functional Theory (DFT) has become a primary computational tool for studying pyran derivatives due to its balance of accuracy and computational efficiency. bohrium.comnih.gov DFT calculations are used to predict and understand the global and local reactivity properties of these molecules. amrita.edumdpi.com Key applications include the determination of geometric parameters like bond lengths and angles, as well as electronic properties that govern the molecule's behavior. nih.gov

Researchers employ DFT to calculate fundamental reactivity descriptors, including the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scifiniti.com The energy gap between HOMO and LUMO is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. bohrium.com A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in one study on a 4-hydroxy-2H-pyran-2-one derivative, the HOMO and LUMO were found to be located on the pyran ring, indicating that this part of the molecule is central to its electronic transformations. scifiniti.com

Another significant application of DFT is the calculation of the Molecular Electrostatic Potential (MEP). MEP maps are valuable for identifying the molecular sites prone to electrophilic and nucleophilic attacks, revealing the charge distribution and regions of positive and negative electrostatic potential. bohrium.comsemanticscholar.org These analyses have successfully identified specific atoms and functional groups, such as nitrogen atoms or benzene (B151609) rings in substituted pyranones, as key sites for electrostatic interactions. amrita.edumdpi.comsemanticscholar.org

ParameterSignificanceTypical Application for Pyran-2-one Derivatives
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.Predicting the stability and reaction sites of the pyran ring. scifiniti.com
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack.Identifying reactive sites on the pyranone scaffold and its substituents. bohrium.comsemanticscholar.org
Global Reactivity DescriptorsIncludes ionization energy, electron affinity, chemical potential, and electrophilicity index.Characterizing and comparing the reactivity of different tautomeric forms. scifiniti.com
Geometric ParametersProvides optimized bond lengths, bond angles, and dihedral angles.Confirming and refining molecular structures determined by experimental methods like X-ray diffraction. nih.gov

4-Hydroxy-2H-pyran-2-one derivatives can exist in different tautomeric forms, most commonly the enol and keto forms. The position of this equilibrium is crucial as it affects the compound's chemical properties and biological activity. Computational studies, particularly using DFT, are essential for analyzing the relative stabilities of these tautomers. scifiniti.com

Theoretical calculations have been performed to examine the stability of tautomeric forms in the gas phase and in various solvents. najah.eduresearchgate.net For example, in a study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations showed that the 4-hydroxy enol tautomer is the more dominant and stable form. scifiniti.com The calculations also revealed that while the presence of a nonpolar solvent could slightly increase the population of the keto tautomer, the enol form remained predominant. scifiniti.com

In some Schiff base derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one, a zwitterionic form has been identified as being highly stable. najah.eduresearchgate.net This stability is attributed to an intramolecular single proton transfer process between the enol and imine functionalities, leading to an enol↔imine tautomerization that favors the zwitterionic state. najah.edu This is often stabilized by a strong intramolecular hydrogen bond, forming a stable six-membered ring motif. researchgate.net The agreement between computational predictions and experimental data from X-ray crystallography confirms the power of these theoretical approaches in understanding complex tautomeric systems. najah.eduresearchgate.net

Tautomeric FormKey Structural FeatureComputational Findings on Stability
Enol Form (4-hydroxy)C=C double bond with an adjacent hydroxyl group.Often the most stable tautomer in many pyran-2-one derivatives. scifiniti.com
Keto FormContains a ketone (C=O) group instead of the enol's C=C-OH.Generally less stable than the enol form, but its population can increase in nonpolar solvents. scifiniti.com
Zwitterionic FormOccurs in certain derivatives (e.g., Schiff bases), featuring separated positive and negative charges.Can be highly stabilized by intramolecular proton transfer and hydrogen bonding. najah.eduresearchgate.net

Computational methods are widely used to predict spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. DFT calculations can accurately forecast vibrational spectra (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. najah.edubookpi.org

For 4-hydroxy-2H-pyran-2-one derivatives, theoretical vibrational spectra are often calculated and compared with experimental results to confirm the molecular structure and assign specific vibrational modes. scifiniti.com For instance, DFT calculations for 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one successfully reproduced the experimental IR and Raman spectra of its enol tautomer. scifiniti.com The strong correlation between the calculated and observed spectra validates the accuracy of the computational model and the structural assignment. scifiniti.com Calculated spectra are typically scaled by a factor to account for systematic errors in the theoretical methods. scifiniti.com

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. bookpi.org Comparing the calculated NMR spectra with experimental data helps to confirm the proposed molecular structures and understand the electronic environment of the nuclei. najah.edubookpi.org The excellent agreement often found between theoretical and experimental spectroscopic data underscores the reliability of computational chemistry in structural elucidation. bohrium.com

Spectroscopic TechniquePredicted PropertyMethodValidation
FT-IR SpectroscopyVibrational frequencies and intensitiesDFT/B3LYPComparison with experimental spectra to confirm tautomeric form and assign bands. scifiniti.com
Raman SpectroscopyVibrational frequenciesDFT/B3LYPCorrelation with experimental data to support structural analysis. scifiniti.com
NMR Spectroscopy1H and 13C chemical shiftsGIAO (Gauge-Independent Atomic Orbital)Agreement with experimental chemical shifts to validate the molecular structure. najah.edubookpi.org

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules and their interactions in condensed phases.

In the solid state, the arrangement of molecules in a crystal lattice is determined by a network of intermolecular interactions. Computational analysis is key to understanding these forces. For pyran derivatives, hydrogen bonding is a particularly important interaction that often dictates the crystal packing. nih.gov

Interaction TypeDescriptionAnalytical ToolSignificance in Pyran-2-one Crystals
Hydrogen Bonding (e.g., N-H···O, C-H···O)Strong directional interactions involving a hydrogen atom and an electronegative atom.X-ray Crystallography, DFT, Hirshfeld Surface AnalysisPlays a dominant role in linking molecules into chains, dimers, or more complex networks. researchgate.netnih.gov
π-π StackingAttractive, noncovalent interactions between aromatic rings.X-ray Crystallography, Hirshfeld Surface AnalysisContributes to the stabilization of the crystal lattice. researchgate.net
van der Waals ForcesWeak, non-specific attractive or repulsive forces between molecules.Hirshfeld Surface Analysis (visualized as contact distances)Important for overall packing efficiency and density. researchgate.net

In Silico Ligand-Target Interactions (e.g., Molecular Docking and Dynamics for Enzymes/Receptors)

In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in medicinal chemistry for predicting the binding affinities and interaction mechanisms of ligands with biological targets. For 4-hydroxy-2H-pyran-2-one derivatives, these computational approaches have been instrumental in elucidating their potential as inhibitors of various enzymes and receptors, thereby guiding the synthesis and development of new therapeutic agents.

Molecular docking studies are frequently employed to predict the preferred orientation of a ligand when bound to a target protein. This technique helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding energy or docking score. Research on various pyran derivatives has shown their potential to interact with key biological targets implicated in cancer and other diseases.

For instance, a series of dihydropyrano[4,3-b]pyran derivatives were investigated as potential anti-proliferative agents by studying their interactions with cyclin-dependent kinase-2 (CDK2), a crucial protein in cell cycle regulation. nih.gov Molecular docking analyses revealed that these compounds could be effectively accommodated within the CDK2 binding site, with binding energies comparable to known inhibitors. nih.gov The interactions were primarily stabilized by hydrogen bonds with key amino acid residues like GLU81 and LEU83. nih.gov Similarly, other 4H-pyran derivatives have been evaluated in silico for their potential to inhibit CDK2, further establishing this enzyme as a valid target for this class of compounds. nih.govnih.gov

Another study focused on 6-heptyl-5,6-dihydro-2H-pyran-2-ones and their interaction with α-tubulin, a protein involved in cell division. researchgate.net Molecular docking indicated a high affinity of these compounds for the pironetin-binding site on α-tubulin, suggesting that their cytotoxic effects may stem from interference with microtubule dynamics. researchgate.net This computational insight provides a plausible mechanism of action for the observed biological activity. researchgate.net

The table below summarizes the findings from molecular docking studies on various pyran-2-one derivatives, detailing the specific compounds, their protein targets, and the nature of the observed interactions.

Derivative ClassProtein TargetKey Interacting ResiduesPredicted Binding Affinity/EnergyReference
Dihydropyrano[4,3-b]pyranCyclin-dependent kinase-2 (CDK2)GLU81, LEU83Comparable to co-crystallized inhibitor nih.gov
6-heptyl-5,6-dihydro-2H-pyran-2-oneα-tubulin (pironetin site)Lys352 (via H-bonding)High affinity indicated researchgate.net
Kojic acid fused 4H-pyranTyrosinaseCrucial and conserved amino acids in the binding siteNot specified nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic model of the ligand-protein complex. MD simulations assess the stability of the interactions over time, offering deeper insights into the conformational changes and the persistence of key binding contacts.

In the investigation of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors, MD simulations were crucial. nih.gov The simulations revealed that one of the enantiomers formed a stable complex with the enzyme throughout the simulation period, reinforcing the docking predictions. nih.gov This stability was attributed to significant interactions with essential residues within the tyrosinase binding site. nih.gov Likewise, MD simulations of a potent dihydropyrano[4,3-b]pyran derivative complexed with CDK2 confirmed the stability of the interactions predicted by the initial docking study. nih.gov

These computational studies collectively highlight the utility of in silico approaches in understanding the molecular basis of the biological activities of 4-hydroxy-2H-pyran-2-one derivatives. By identifying key structural features required for potent inhibition and elucidating the dynamics of ligand-target interactions, these methods provide a rational framework for the design of novel and more effective therapeutic agents based on the pyran-2-one scaffold.

Biological Activities and Mechanistic Investigations of Pyrone Derivatives in Vitro/preclinical Focus

Structure-Activity Relationship (SAR) Studies for Bioactivity Profiling

Understanding the relationship between the chemical structure of pyrone derivatives and their biological activity is fundamental for designing more effective therapeutic agents. iosrjournals.orgnih.gov SAR studies identify which parts of the molecule are essential for its function and how modifications can enhance desired effects. nih.gov

The 2H-pyran-2-one ring system is the core scaffold, but its biological activity is profoundly influenced by the nature and position of its substituents. Key pharmacophoric elements often include the pyrone ring itself and strategically placed functional groups that can interact with biological targets.

The 4-Hydroxy Group: The hydroxyl group at the C4 position is a common feature in many biologically active pyranones and may be crucial for interaction with biological targets.

Substitution at C3, C5, and C6: The activity of the pyranone core can be modulated by substituents at other positions. For instance, in a study on DNA-dependent protein kinase (DNA-PK) inhibitors, substitutions at the C3 and C5 positions were found to be detrimental to activity, whereas modifications at the C6 position were well-tolerated and key to potency. acs.org

Side-Chain Modifications: The nature of the side chains plays a significant role. In one study of pyranone derivatives isolated from an endophytic fungus, the compound with a carboxylic acid side chain (phomapyrone B) showed stronger cytotoxic activity against the HL-60 cell line than the derivative with an ester bond (phomapyrone A), suggesting the substitution activity of the ester was weaker. nih.govfrontiersin.org

The following table summarizes SAR findings for different pyranone derivatives, highlighting the impact of various substituents on their biological activity.

Compound/Derivative Class Substituents Target/Activity Key SAR Finding
Pyrano[4,3-c]pyrazolesVaried aryl/heteroaryl groupsCOX InhibitionCompounds with specific heterocyclic moieties (e.g., 4h, 4j, 6e, 6g) exhibited good anti-inflammatory activity. nih.gov
4,7-disubstituted benzopyran-2-onesAcetic acid moiety at C4Aldose Reductase InhibitionThe presence of an acetic acid group was found to be optimal for enzyme inhibitory activity. nih.gov
6-substituted pyran-4-onesMorpholino group at C2, various aryl groups at C6DNA-PK and ATM Kinase InhibitionThe 6-position was identified as a key site for modification to achieve high potency and selectivity for ATM kinase. acs.org
Pyrano[2,3-b]chromones4-methoxy groupα-glucosidase and α-amylase InhibitionThe 4-methoxy derivative was significantly more potent than the standard inhibitor, acarbose (B1664774), against both enzymes. nih.gov

Based on SAR studies, several design principles have emerged for creating pyrone derivatives with improved biological effects. Molecular hybridization, which combines the pyrone pharmacophore with other biologically active moieties, has been proposed as a strategy to generate synergistic effects or a broader range of activities. researchgate.net The development of efficient synthetic routes allows for the systematic exploration of these structural modifications to optimize compounds for specific therapeutic targets. iosrjournals.org For example, designing molecules that can act on multiple targets, such as dual inhibitors of α-glucosidase and α-amylase, is a promising strategy in drug discovery. nih.gov

Mechanistic Exploration of Biological Responses (In Vitro)

Investigating the mechanisms through which pyrone derivatives exert their effects at a molecular level is crucial for understanding their therapeutic potential. In vitro studies have shed light on their roles as enzyme inhibitors, modulators of cell signaling, and ligands for specific receptors.

Pyrone derivatives have demonstrated inhibitory activity against a variety of enzymes, which is a common mechanism for their therapeutic effects. nih.govresearchgate.net The pyrone scaffold can be tailored to fit into the active sites of specific enzymes, blocking their function.

Anti-diabetic Targets: A series of pyrano[2,3-b]chromone derivatives were identified as potent dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. The most potent compound, a 4-methoxy derivative, was found to be 30.4 times more potent than the standard drug acarbose against α-glucosidase. nih.gov

DNA Repair and Cell Cycle Control: Certain pyranones and thiopyranones have been shown to inhibit DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase, enzymes critical for DNA repair. acs.org A specific derivative, 2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one, was identified as the first potent and selective inhibitor of ATM kinase with an IC₅₀ of 13 nM. acs.org Additionally, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been developed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), another key enzyme in DNA repair. semanticscholar.org

The table below presents the inhibitory concentrations (IC₅₀) of various pyrone derivatives against different enzyme targets.

Compound/Derivative Enzyme Target IC₅₀ Value
4-methoxy pyrano[2,3-b]chromone (5d)α-glucosidase30.4-fold more potent than acarbose
4-methoxy pyrano[2,3-b]chromone (5d)α-amylase6.1-fold more potent than acarbose
2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one (151C)ATM Kinase13 nM
2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one (16)DNA-PK220 nM
Pyrano[2,3-d]pyrimidine dione (B5365651) analogues (S2, S7)PARP-1Higher potency than Olaparib

Beyond direct enzyme inhibition, pyrone derivatives can influence cellular function by modulating signaling pathways. The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a key cellular defense mechanism against oxidative stress. nih.govresearchgate.net

Activation of the Nrf2 pathway by small molecules can upregulate the expression of protective genes, including those for antioxidant enzymes like heme oxygenase 1 (HO-1) and quinone oxidoreductase 1 (NQO1). nih.gov Studies have shown that heterocyclic compounds, including pyrazole (B372694) derivatives, can activate the Nrf2 signaling pathway. mdpi.com For example, a curcumin (B1669340) pyrazole derivative demonstrated enhanced Nrf2 activity, and another derivative containing a 2,4-dihydropyrano[2,3-c]pyrazole core was also found to activate this pathway. mdpi.com This activation helps to attenuate oxidative stress, suggesting a potential mechanism for the protective effects of pyrone-containing compounds in diseases characterized by oxidative damage. nih.govmdpi.com

The biological effects of pyrone derivatives can also be initiated by binding to specific cellular receptors. The 7-hydroxy-benzopyran-4-one moiety, which is structurally related to the 4-hydroxy-2H-pyran-2-one core, has been identified as a key pharmacophore for dual agonists of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ). nih.gov Binding to these nuclear receptors can modulate gene expression related to lipid metabolism and inflammation.

Furthermore, in silico molecular modeling studies have provided insights into the binding of pyrone derivatives to the active sites of enzymes. These studies show that compounds can establish favorable interactions with important amino acids within the binding pocket of targets like α-glucosidase, α-amylase nih.gov, and PARP-1. semanticscholar.org For PARP-1 inhibitors, docking studies revealed that the pyrano[2,3-d]pyrimidine 2,4-dione scaffold occupies the nicotinamide-binding site and forms key hydrogen bonds with residues such as Gly863 and Ser904, mimicking the interactions of known inhibitors. semanticscholar.org

Evaluation of In Vitro Antimicrobial and Antifungal Potentials

Pyrone derivatives have demonstrated considerable efficacy against a variety of bacterial and fungal pathogens in preclinical studies. Their mechanisms of action often involve disruption of cellular processes essential for microbial survival.

Antibacterial Activity: A notable group of pyrone derivatives, the pseudopyronines, isolated from Pseudomonas mosselii, have shown potent antibacterial effects, particularly against Gram-positive bacteria. nih.govscienceopen.com Pseudopyronine B and C, for instance, exhibit strong activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) recorded at 0.156 µg/mL and 0.39 µg/mL, respectively. nih.gov The antibacterial mechanism for pseudopyronines A and B against Bacillus subtilis is suggested to be selective membrane disruption and inhibition of the fatty-acid synthase (FAS) II pathway. nih.gov Furthermore, prenylated 2-pyrone derivatives have displayed significant in vitro activity, with Escherichia coli being highly susceptible. tandfonline.com Some of these compounds also act synergistically with ampicillin, drastically lowering its MIC against resistant Klebsiella pneumoniae. tandfonline.com Meroterpenoids known as chevalones, isolated from the fungus Aspergillus hiratsukae, also showed antibacterial activity with MIC values ranging from 6.25 to 100 μg/mL. nih.gov

Antifungal Activity: The antifungal properties of pyrone derivatives are also well-documented. A series of 4-methyl-6-alkyl-α-pyrones were effective against several pathogenic fungi, including Sclerotium rolfsii and Pythium debaryanum. acs.orgnih.gov The activity was found to increase with the length of the alkyl chain, with 4-methyl-6-hexyl-α-pyrone being one of the most effective, inhibiting mycelial growth by approximately 50% (ED50) at concentrations between 15-50 µg/mL. acs.orgnih.gov Another compound, Viridepyronone, produced by Trichoderma viride, showed good antifungal activity against S. rolfsii, with a minimum inhibitory concentration (for over 90% inhibition) of 196 μg/mL. acs.org Derivatives isolated from the endophytic fungus Penicillium ochrochloronthe also displayed significant antifungal activity, with MIC values as low as 12.5 μg/ml against certain fungal strains. nih.govinformahealthcare.com

In Vitro Cytotoxicity and Anti-Proliferative Studies in Cell Lines

The anticancer potential of pyrone derivatives has been extensively investigated through in vitro cytotoxicity and anti-proliferative assays on various cancer cell lines. These studies have revealed that certain structural motifs within the pyrone class are crucial for potent activity.

Libraries of pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone analogues have been synthesized and shown to exhibit potent antiproliferative properties, with some compounds demonstrating activity in the low nanomolar range (down to 3 nM) against HeLa (cervical cancer) and MCF-7 (breast adenocarcinoma) cell lines. nih.govacs.org Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest in the G2/M phase, potentially through the inhibition of tubulin polymerization. nih.gov

Similarly, α-pyrone derivatives isolated from the endophytic fungus Phoma sp., particularly those with acetyl groups, showed significant inhibitory activities against HL-60 (leukemia), PC-3 (prostate cancer), and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 0.52 to 9.85 μM. Chevalone derivatives have also demonstrated potent cytotoxicity; for example, one analogue exhibited IC50 values of 12.75, 9.29, and 20.11 μM against SF-268 (glioblastoma), MCF-7, and A549 (lung cancer) cell lines, respectively. nih.gov Another study on pyrone-embedded analogs of Cortistatin A found potent antiproliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs), with an IC50 value as low as 0.02 μM. mdpi.com

Other Preclinical Biological Activities of Pyrone Derivatives

Beyond their antimicrobial and cytotoxic effects, pyrone derivatives have been implicated in a range of other important biological activities in preclinical models.

Anti-inflammatory Activity: Certain pyrone derivatives have shown potential as anti-inflammatory agents. Dibenzo-α-pyrone derivatives, such as 2-hydroxy-alternariol and alternariol, have been identified as potential inhibitors of inducible nitric oxide synthase (iNOS). frontiersin.org Overproduction of nitric oxide (NO) by iNOS is a key factor in inflammatory processes. frontiersin.org These compounds were found to inhibit NO production in LPS-induced RAW264.7 macrophage cells without significant cytotoxicity. frontiersin.org A series of chiral thiazolo-pyrones also demonstrated potent inhibition of NO and prostaglandin (B15479496) E2 (PGE2) release in RAW264.7 cells, key mediators of inflammation. nih.gov The mechanism appears to involve the downregulation of iNOS and COX-2 expression and inhibition of the MAPK signaling pathway. nih.gov

Antioxidant Activity: Some pyrones exhibit potent antioxidant properties by scavenging free radicals and mitigating oxidative stress. iosrjournals.org Two 2-pyrone derivatives, sydowiones A and B, isolated from the marine-derived fungus Aspergillus sydowii, showed antioxidant activity against DPPH radicals with IC50 values of 46.0 and 46.6 μM, respectively. researchgate.net

Enzyme Inhibition: The structural diversity of pyrones allows them to interact with various enzymes. For instance, some pyrano[3,2-c]quinoline derivatives have been identified as potential inhibitors of topoisomerase II and DNA gyrase, enzymes crucial for DNA replication in cancer cells and bacteria, respectively. rsc.org This dual-action capability highlights their potential as broad-spectrum therapeutic agents.

Natural Occurrence and Biosynthetic Pathways of Pyrone Compounds

Isolation and Characterization from Biological Sources (e.g., Fungi, Plants, Marine Organisms)

The 2H-pyran-2-one scaffold is prevalent in metabolites isolated from various natural sources, particularly fungi, but also plants and marine life. iosrjournals.orgnih.govnio.res.in Fungi are especially prolific producers of pyrone derivatives, with numerous examples identified from genera such as Trichoderma, Aspergillus, Penicillium, and Fusarium. nio.res.inresearchgate.netmdpi.comresearchgate.net For instance, 6-pentyl-2H-pyran-2-one (6-PP) is a well-known volatile organic compound biosynthesized by Trichoderma species. nih.gov The endophytic fungus Pestalotiopsis fici has been found to produce new α-pyrones, named ficipyrones A and B. nih.gov

Marine ecosystems also represent a rich source of pyrone-containing natural products. nio.res.in The marine sponge Geodia exigua yielded the macrocyclic natural product exiguolide, which contains pyran units. nih.gov Marine-derived fungi are also notable producers; for example, Aspergillus flavus isolated from a marine source produces 4-(hydroxymethyl)-5-hydroxy-2H-pyran-2-one. nio.res.in Additionally, freshwater cyanobacteria have been shown to produce derivatives of dihydropyran-2-one. nih.gov

The isolation and characterization of these compounds from crude natural extracts typically involve chromatographic techniques followed by structural elucidation using modern spectroscopic methods. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy reveals the detailed chemical structure. nih.gov For chiral molecules, the absolute configuration can often be determined using techniques like circular dichroism (CD) spectroscopy. nih.gov

The following table summarizes a selection of naturally occurring 2H-pyran-2-one derivatives and their biological sources.

Table 1: Examples of Naturally Occurring 2H-Pyrone Derivatives

Compound Name Biological Source Organism Type
6-Pentyl-2H-pyran-2-one Trichoderma atroviride Fungus
Ficipyrone A Pestalotiopsis fici Fungus
Talaroderxine C Polyphilus sieberi Fungus
4-(Hydroxymethyl)-5-hydroxy-2H-pyran-2-one Aspergillus flavus Marine Fungus
Allantopyrone E Aspergillus versicolor Marine Fungus
Gibepyrone A Fusarium fujikuroi Fungus
Exiguolide Geodia exigua Marine Sponge

Proposed Biosynthetic Routes to 2H-Pyrone Scaffolds

The biosynthesis of the 2H-pyran-2-one ring is predominantly achieved via the polyketide pathway. beilstein-journals.orgacs.org This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process catalyzed by a family of enzymes known as polyketide synthases (PKSs). nih.gov The assembly of the pyrone scaffold can be accomplished by different types of PKSs.

Type I Polyketide Synthases: These are large, multifunctional enzymes organized into modules. The conserved biosynthetic logic for α-pyrone production by Type I PKSs involves the cyclization of a triketide intermediate, a three-unit polyketide chain. This cyclization reaction also serves to release the final product from the enzyme. acs.org

Type II Polyketide Synthases: These are multi-enzyme complexes where each catalytic function is performed by a separate protein. They are known to produce aromatic polyketides, including pyranonaphthoquinones in Streptomyces bacteria, which feature a pyran ring as part of a larger fused structure. researchgate.net

Type III Polyketide Synthases: These enzymes, which include plant 2-pyrone synthases (2PS), are smaller homodimeric proteins. They catalyze the iterative condensation of acyl-CoA substrates (e.g., three molecules of malonyl-CoA) to form a linear polyketide intermediate, which then undergoes intramolecular cyclization and aromatization to yield the 4-hydroxy-2-pyrone scaffold. beilstein-journals.orgnih.gov

Beyond the canonical PKS pathways, alternative biosynthetic routes have been proposed. One such mechanism involves the head-to-head condensation of two independent polyketide chains, a reaction catalyzed by free-standing ketosynthase enzymes. beilstein-journals.org Another hypothesized route, suggested for the biosynthesis of 6-pentyl-α-pyrone in Trichoderma species, involves the partial degradation of a fatty acid, such as linoleic acid, through β-oxidation, followed by lactonization of the resulting intermediate to form the pyrone ring. beilstein-journals.org

Enzymatic Biotransformations and Biocatalysis in Pyrone Production

The use of isolated enzymes or whole-cell systems for chemical synthesis, known as biocatalysis, offers a green and efficient alternative to traditional chemical methods for producing pyrone compounds. nih.gov Research has focused on harnessing the enzymes from natural biosynthetic pathways to create both natural and novel pyrone derivatives.

Plant-derived enzymes, such as 2-pyrone synthases (Type III PKS) and 2-oxoglutarate dependent dioxygenases, have been investigated for their substrate specificity. nih.gov A study utilizing a 2-pyrone synthase from Gerbera x hybrida demonstrated a one-step, one-pot enzymatic synthesis of various 2-pyrones from different aromatic and aliphatic Coenzyme A (CoA) esters in an aqueous environment. nih.gov This approach avoids the need for harsh reagents or protecting groups often required in chemical synthesis.

Other enzymes have also been employed in biocatalytic reactions to generate pyran rings. Lipases, for example, have been used to catalyze multicomponent reactions for the synthesis of 2-amino-4H-pyran libraries. mdpi.com Similarly, alkaline protease from Bacillus licheniformis has been shown to catalyze a domino Knoevenagel/intramolecular transesterification reaction to produce 2H-1-benzopyran-2-one derivatives. rsc.org These examples highlight the potential of biocatalysis to create complex heterocyclic structures like pyrones under mild and environmentally friendly conditions. mdpi.com

Table 2: Enzymes Used in Biocatalytic Synthesis of Pyrone-Related Scaffolds

Enzyme Enzyme Type Source Organism Application
2-Pyrone Synthase (Gh2PS2) Type III Polyketide Synthase Gerbera x hybrida One-step synthesis of 2-pyrones from CoA esters. nih.gov
Feruloyl-CoA 6'-hydroxylase 1 (AtF6'H1) 2-oxoglutarate dependent dioxygenase Arabidopsis thaliana Hydroxylation in pyrone synthesis pathways. nih.gov
Alkaline Protease (BLAP) Protease Bacillus licheniformis Domino reaction for synthesis of 2H-1-benzopyran-2-one derivatives. rsc.org
Lipase Lipase Candida rugosa Hantzsch-type synthesis of 2-amino-4H-pyrans. mdpi.com

Q & A

Q. What are the established synthetic routes for 6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of diketones or modified Biginelli reactions. For example, 4-hydroxy-6-methyl-2H-pyran-2-one derivatives are synthesized by heating dehydroacetic acid with sulfuric acid (86% yield) . Optimization involves adjusting catalysts (e.g., pyridine for base-mediated reactions), solvents (ethanol or water for reflux), and temperature (130°C for cyclization). Monitoring via TLC and IR spectroscopy (e.g., νC=O at ~1690 cm⁻¹) ensures reaction progress .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:
  • NMR : 1H^1H NMR detects methyl (δ 1.29–2.29 ppm), ethyl (δ 0.81–1.29 ppm), and hydroxyl protons (broad δ 4.34 ppm). 13C^{13}C NMR identifies carbonyl (δ ~166–170 ppm) and pyranone ring carbons .
  • IR : Confirms hydroxyl (νOH ~3334–3398 cm⁻¹) and lactone carbonyl (νC=O ~1690 cm⁻¹) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. What are the common impurities or byproducts during synthesis, and how are they identified?

  • Methodological Answer : Byproducts include dimeric arylmethylenebis-pyranones (from aldol condensation) or pyrano[4,3-b]pyran-diones (via Diels-Alder reactions). These are detected via HPLC-MS or GC-MS. For example, dimeric structures show molecular ions at m/z > 300, while residual starting materials (e.g., dehydroacetic acid) are identified by retention time matching .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic conditions : Promote cyclization via protonation of carbonyl groups, as seen in sulfuric acid-mediated synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one .
  • Basic conditions : Facilitate nucleophilic additions, e.g., pyridine-catalyzed reactions with α,β-ethylenic nitriles to form amino-cyano pyranones. Kinetic studies (e.g., in situ FTIR) reveal faster enolate formation under basic conditions .
    Contradictions arise in regioselectivity: Acidic media favor 6-substitution, while basic media may lead to 4- or 5-substitution .

Q. What computational tools predict the bioactivity and ADMET properties of this compound derivatives?

  • Methodological Answer :
  • QSAR models : Use descriptors like TPSA (~225 Ų) and logP (~-0.87) to predict bioavailability. Low GI absorption (predicted) suggests limited oral efficacy .
  • Docking studies : Target enzymes (e.g., OATP1C1) using PubChem 3D conformers. The compound’s planar pyranone ring may hinder BBB permeation, as seen in analogs with log Kp < -10 cm/s .
  • ADMET prediction : Tools like SwissADME assess CYP inhibition risks (e.g., CYP3A4 non-inhibitor) and hepatotoxicity .

Q. How can tautomerism in this compound impact its reactivity and spectroscopic data?

  • Methodological Answer : The keto-enol equilibrium affects:
  • NMR : Enol forms show deshielded hydroxyl protons (δ > 10 ppm in DMSO-d6), while keto forms exhibit upfield shifts. Variable-temperature NMR (e.g., 25–80°C) quantifies tautomeric populations .
  • Reactivity : Enol tautomers undergo electrophilic substitution (e.g., nitration), whereas keto forms participate in nucleophilic additions. DFT calculations (e.g., Gaussian) model energy barriers between tautomers .

Q. What strategies resolve contradictions in reported biological activities of pyran-2-one derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or antitumor activity arise from:
  • Structural variability : Compare substituent effects (e.g., 6-ethyl vs. 6-phenyl groups) using SAR tables. For example, 6-ethyl analogs show higher antifungal activity (MIC ~5 µg/mL) than methyl derivatives .
  • Assay conditions : Standardize MIC tests (e.g., CLSI guidelines) to control pH, inoculum size, and solvent (DMSO vs. ethanol) effects .

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